molecular formula C24H36O4 B045278 22,23-Dihydrobufalin CAS No. 123623-38-1

22,23-Dihydrobufalin

Cat. No. B045278
M. Wt: 388.5 g/mol
InChI Key: LESMUPYSKQPXRH-BMPKRDENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

22,23-Dihydrobufalin is a steroid compound that is derived from the bufadienolide family, which is found in the skin and parotid venom glands of toads. It has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.

Mechanism Of Action

The mechanism of action of 22,23-Dihydrobufalin involves the inhibition of the Na+/K+-ATPase pump, which is responsible for maintaining the ion balance in cells. This inhibition leads to an increase in intracellular calcium levels, which triggers apoptosis in cancer cells. It also leads to the activation of the MAPK/ERK signaling pathway, which plays a role in cell proliferation and survival.

Biochemical And Physiological Effects

In addition to its anti-tumor effects, 22,23-Dihydrobufalin has been found to have anti-inflammatory and anti-viral effects. It has also been shown to have a positive effect on the cardiovascular system, including the regulation of blood pressure and the prevention of atherosclerosis.

Advantages And Limitations For Lab Experiments

One advantage of using 22,23-Dihydrobufalin in lab experiments is its potent anti-tumor activity. It is also relatively stable and can be easily synthesized in large quantities. However, its toxicity limits its use in vivo, and further studies are needed to determine the optimal dosage and administration route.

Future Directions

Future research on 22,23-Dihydrobufalin should focus on its potential as a cancer treatment, including its efficacy in vivo and its potential side effects. It should also explore its anti-inflammatory and anti-viral effects, as well as its potential as a cardiovascular drug. Additionally, the development of novel synthesis methods and analogs may lead to more potent and selective compounds.

Synthesis Methods

The synthesis of 22,23-Dihydrobufalin involves several steps, including the isolation of bufadienolides from the toad skin and parotid venom glands, followed by chemical modification to produce the final product. The process is complex and requires specialized knowledge and equipment.

Scientific Research Applications

The anti-tumor properties of 22,23-Dihydrobufalin have been extensively studied. It has been found to inhibit the growth of several types of cancer cells, including lung, breast, and liver cancer. It has also been shown to induce apoptosis (cell death) in cancer cells, making it a potential treatment for cancer.

properties

CAS RN

123623-38-1

Product Name

22,23-Dihydrobufalin

Molecular Formula

C24H36O4

Molecular Weight

388.5 g/mol

IUPAC Name

5-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3,4-dihydropyran-2-one

InChI

InChI=1S/C24H36O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h14,16-20,25,27H,3-13H2,1-2H3/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1

InChI Key

LESMUPYSKQPXRH-BMPKRDENSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)CC5)O)C)O

SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)CC5)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)CC5)O)C)O

synonyms

22,23-dihydrobufalin

Origin of Product

United States

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